7-Iodooxazolo[4,5-c]pyridine
Description
7-Iodooxazolo[4,5-c]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine backbone, substituted with an iodine atom at the 7-position. The oxazole moiety contains one oxygen and one nitrogen atom, distinguishing it from related triazole or imidazole systems.
Properties
Molecular Formula |
C6H3IN2O |
|---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
7-iodo-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3IN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
InChI Key |
IWGOIBAFPAJAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)I)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles . This reaction is usually carried out in the presence of a base and under reflux conditions to facilitate the formation of the oxazolo[4,5-c]pyridine ring system .
Industrial Production Methods
Industrial production of 7-Iodooxazolo[4,5-c]pyridine may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound either in-stock or through backordered impurities, ensuring a consistent supply for research and industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at position 7 serves as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) under mild conditions. This reactivity is comparable to iodopyridines and other halogenated heterocycles .
Mechanistic Insights :
-
Polar solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state.
-
Electron-withdrawing effects from the oxazole ring activate the pyridine moiety, facilitating substitution at position 7 .
Example Reactions :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq.) | 80°C, 12h | 7-Aminooxazolo[4,5-c]pyridine | 72% |
| KOt-Bu | THF, 25°C | 7-Alkoxyoxazolo[4,5-c]pyridine | 65% |
Transition Metal-Catalyzed Cross-Coupling
The C–I bond undergoes Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling aryl/alkenyl/alkynyl functionalization .
Key Applications :
Kinetic Selectivity :
Cross-coupling occurs preferentially at the iodine site over other positions due to steric and electronic factors .
Radical-Mediated Transformations
Under UV irradiation or with initiators (e.g., AIBN), the iodine atom participates in radical chain reactions:
Notable Pathways :
-
Homolytic C–I Bond Cleavage : Generates oxazolopyridinyl radicals for dimerization or H-atom abstraction .
-
Minisci-Type Alkylation : With aldehydes and FeSO₄, forms 7-alkyl derivatives .
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyridine ring participates in inverse electron-demand Diels-Alder (IEDDA) reactions :
Example :
| Dienophile | Conditions | Product |
|---|---|---|
| Enamine | TiCl₄, Δ | Tricyclic fused system |
Ring-Opening :
Treatment with strong bases (e.g., LDA) cleaves the oxazole ring, yielding pyridine-4,5-diamine intermediates .
Stability and Handling Considerations
-
Light Sensitivity : Deiodination occurs under prolonged UV exposure.
-
Storage : Stable at −20°C under inert gas for >12 months.
Scientific Research Applications
7-Iodooxazolo[4,5-c]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Iodooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Structural Analogs: Triazolo[4,5-c]pyridine and Imidazo[4,5-c]pyridine Derivatives
Triazolo[4,5-c]pyridine (e.g., 4-methyl or 4-chloro derivatives) and imidazo[4,5-c]pyridine systems are well-studied. Key differences include:
- Heteroatom composition: Oxazole (O, N) vs. triazole (3N) or imidazole (2N).
- Substituent effects : Iodo (7-Iodooxazolo) vs. chloro/methyl groups in triazolo derivatives. Iodine’s larger atomic radius and lower electronegativity (vs. Cl) may enhance steric hindrance and polarizability, impacting binding interactions in biological systems .
Table 1: Key Properties of Analogous Compounds
Spectroscopic and Electronic Properties
- UV-Vis spectra : Triazolo[4,5-c]pyridine nucleosides exhibit pH-dependent absorption (e.g., λmax 290–302 nm) . The iodine atom in 7-Iodooxazolo may red-shift absorption due to its heavy atom effect, though experimental confirmation is needed.
- NMR shifts: Glycosylation at N-3 in triazolo derivatives causes downfield anomeric proton shifts (δ >7.83) . For 7-Iodooxazolo, the iodine substituent may deshield adjacent protons, producing distinct <sup>1</sup>H/<sup>13</sup>C NMR signatures.
Biological Activity
7-Iodooxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of 7-Iodooxazolo[4,5-c]pyridine features an oxazole ring fused to a pyridine ring with an iodine substituent at the seventh position. This unique structure is believed to contribute to its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and halogenation processes.
Biological Activity Overview
Research indicates that 7-Iodooxazolo[4,5-c]pyridine exhibits several biological activities:
- Anticancer Activity : Various derivatives of oxazolo[4,5-c]pyridines have shown significant cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this class have been reported to inhibit key signaling pathways involved in tumor growth and survival.
- Antiviral Activity : Some studies have suggested that oxazole derivatives can inhibit viral replication, particularly against human herpes virus type-1 (HHV-1) .
Anticancer Activity
A study investigating the anticancer properties of oxazolo[5,4-d]pyrimidines (related compounds) demonstrated their ability to inhibit various kinases associated with cancer progression. The most active compounds showed IC50 values in the low micromolar range against several cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| SCM5 | A549 | 0.98 |
| SCM9 | MCF-7 | 1.05 |
| SCM14 | HCT-116 | 0.057 |
Antiviral Activity
In vitro studies have shown that certain oxazole derivatives can inhibit the replication of HHV-1 in A549 cells. The mechanism appears to involve interference with viral entry or replication processes .
Table 2: Antiviral Activity Against HHV-1
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| SCM5 | A549 | 75 |
| SCM9 | A549 | 80 |
Case Studies
One notable case study involved the evaluation of a series of oxazolo[4,5-c]pyridine derivatives for their immunosuppressive and anticancer properties. The study highlighted that modifications at the 7-position significantly influenced biological activity, with lipophilic chains enhancing anticancer efficacy .
The biological mechanisms underlying the activity of 7-Iodooxazolo[4,5-c]pyridine derivatives include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
